molecular formula C17H16FN5O2 B6432946 N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide CAS No. 1004389-35-8

N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide

Cat. No. B6432946
CAS RN: 1004389-35-8
M. Wt: 341.34 g/mol
InChI Key: ZMIPRHNWOMKZFW-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, which is a class of compounds that are widely studied in medicinal chemistry due to their biological activity . Pyrimidines are a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms . The compound also contains a fluorobenzamide group.

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Some pyrimidine derivatives are known to be toxic, while others are used as therapeutic agents . Without specific information about this compound, it’s difficult to provide a detailed safety and hazard analysis.

Future Directions

The study of pyrimidine derivatives is a very active area of research due to their wide range of biological activities . Future research could involve synthesizing new pyrimidine derivatives, studying their biological activity, and developing them into therapeutic agents.

properties

IUPAC Name

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-3-11-9-15(24)21-17(19-11)23-14(8-10(2)22-23)20-16(25)12-6-4-5-7-13(12)18/h4-9H,3H2,1-2H3,(H,20,25)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIPRHNWOMKZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide

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